molecular formula C18H25N5O7 B15130844 Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

Cat. No.: B15130844
M. Wt: 423.4 g/mol
InChI Key: JKVPATHZQGMASP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH involves multiple steps, including the coupling of amino acids and the attachment of the glycolic acid moiety. The process typically starts with the protection of functional groups, followed by the sequential addition of amino acids using peptide coupling reagents. The final step involves the deprotection of the functional groups to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH involves its role as a cleavable linker in ADCs. The linker attaches the cytotoxic drug to the antibody, allowing the drug to be delivered specifically to cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens and the subsequent internalization and cleavage of the linker .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH is unique due to its specific sequence and structure, which provide optimal stability and cleavability for ADC applications. Its ability to form stable conjugates with antibodies and release cytotoxic drugs under specific conditions makes it highly valuable in targeted drug delivery systems .

Properties

Molecular Formula

C18H25N5O7

Molecular Weight

423.4 g/mol

IUPAC Name

2-[[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C18H25N5O7/c19-7-14(24)20-9-16(26)23-13(6-12-4-2-1-3-5-12)18(29)21-8-15(25)22-11-30-10-17(27)28/h1-5,13H,6-11,19H2,(H,20,24)(H,21,29)(H,22,25)(H,23,26)(H,27,28)/t13-/m0/s1

InChI Key

JKVPATHZQGMASP-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CN

Origin of Product

United States

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